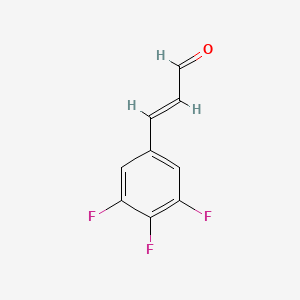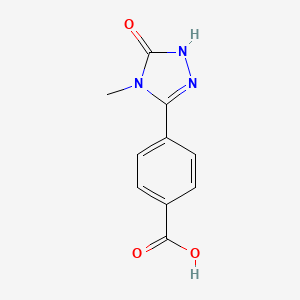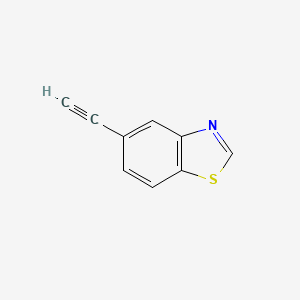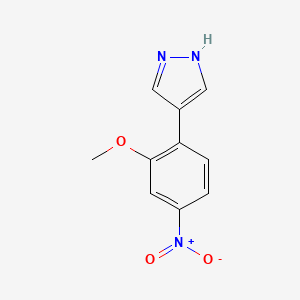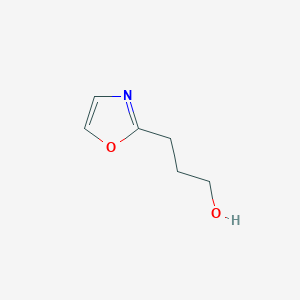
3-(1,3-Oxazol-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Oxazol-2-yl)propan-1-ol is a heterocyclic organic compound with the molecular formula C6H9NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)propan-1-ol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and reagents to ensure cost-effectiveness and scalability. The process may involve multiple steps, including the preparation of intermediates and final cyclization to form the oxazole ring.
化学反应分析
Types of Reactions
3-(1,3-Oxazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the oxazole ring can produce saturated heterocycles.
科学研究应用
3-(1,3-Oxazol-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-(1,3-Oxazol-2-yl)propan-1-ol and its derivatives involves interactions with various molecular targets. For instance, oxazole derivatives have been shown to inhibit enzymes and disrupt cellular processes in microorganisms, leading to their antimicrobial effects . The specific pathways and targets depend on the structure of the derivative and the biological system being studied.
相似化合物的比较
Similar Compounds
1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol: This compound features a triazole ring instead of an oxazole ring and has shown significant antifungal activity.
Fluconazole: A well-known antifungal agent with a triazole ring, used as a reference compound in studies of similar molecules.
Uniqueness
3-(1,3-Oxazol-2-yl)propan-1-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
3-(1,3-oxazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2 |
InChI 键 |
BMFGDEJXSARJJN-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=N1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
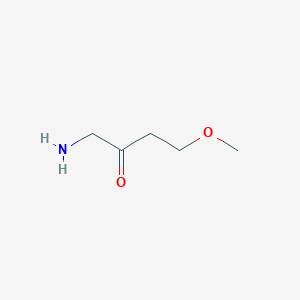
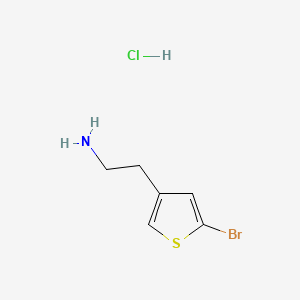
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)


![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)

